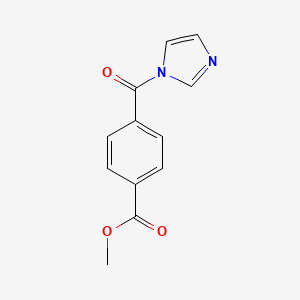
Methyl 4-(1H-imidazole-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-imidazole-1-carbonyl)benzoate is an organic compound that belongs to the class of imidazole derivatives. It is a heterocyclic building block used in chemical synthesis . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is known for its versatility and is found in many biologically active molecules .
Preparation Methods
The synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid . The reaction conditions are usually mild, and the process can be carried out in the presence of organic solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 4-(1H-imidazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the benzoate moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1H-imidazole-1-carbonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways . This binding can lead to the inhibition or activation of certain enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Methyl 4-(1H-imidazole-1-carbonyl)benzoate can be compared with other imidazole derivatives such as:
These compounds share the imidazole ring but differ in their substituents and functional groups. The unique combination of the imidazole ring with the benzoate moiety in this compound provides distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-(imidazole-1-carbonyl)benzoate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3 |
InChI Key |
NETPLBLJSFFJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















